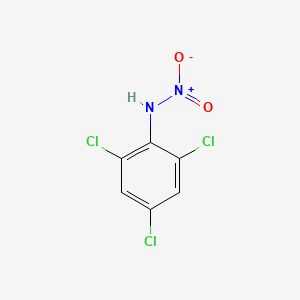
Benzenamine, 2,4,6-trichloro-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,4,6-trichloro-N-nitro- is a chemical compound with the molecular formula C6H3Cl3N2O2 It is a derivative of benzenamine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a nitro group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trichloro-N-nitro- typically involves the nitration of 2,4,6-trichlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is as follows:
[ \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NHNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trichloro-N-nitro- involves large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through crystallization and recrystallization processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4,6-trichloro-N-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-trichloro-benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Benzenamine, 2,4,6-trichloro-N-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4,6-trichloro-N-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms enhance the compound’s reactivity and influence its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4,6-trichloro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,5-trichloro-: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Benzenamine, 2-chloro-4,6-dinitro-: Contains two nitro groups, making it more reactive and potentially more toxic.
Uniqueness
Benzenamine, 2,4,6-trichloro-N-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
71756-89-3 |
|---|---|
Molecular Formula |
C6H3Cl3N2O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)nitramide |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H |
InChI Key |
KIDZEOPYHXNWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















